Molecular Properties vs. Conjugate 108
E3 Ligase Ligand-linker Conjugate 109 incorporates a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, a critical distinction from CRBN-based conjugates. Unlike CRBN-based PROTACs containing thalidomide derivatives, which cannot be tested in experimental animals due to species-specific cereblon binding incompatibility, VHL-based PROTACs constructed with conjugates analogous to Conjugate 109 are fully amenable to in vivo preclinical evaluation in standard rodent models [1]. This difference is not merely theoretical: CRBN PROTACs containing thalidomide derivatives cannot be tested in experimental animals, whereas VHL-based systems are routinely evaluated in vivo [1].
| Evidence Dimension | In vivo preclinical testability |
|---|---|
| Target Compound Data | VHL-based SOS1 PROTACs constructed from conjugates analogous to Conjugate 109 are testable in experimental animal models |
| Comparator Or Baseline | CRBN-based PROTACs containing thalidomide derivatives cannot be tested in experimental animals due to species-specific cereblon incompatibility |
| Quantified Difference | Qualitative distinction (testable vs. non-testable in vivo) |
| Conditions | Preclinical animal model evaluation of PROTAC efficacy |
Why This Matters
This distinction directly impacts procurement decisions: laboratories requiring in vivo validation of SOS1 PROTACs must select VHL-based ligand-linker conjugates rather than CRBN-based alternatives.
- [1] Development of PROTACS degrading KRAS and SOS1. Oncology Research, 2024, 32(8): 1257–1264. View Source
